Product packaging for 1-Cyclopropyl-2-(propan-2-yl)piperazine(Cat. No.:)

1-Cyclopropyl-2-(propan-2-yl)piperazine

Cat. No.: B13211487
M. Wt: 168.28 g/mol
InChI Key: SBPQAMXHAYYSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(propan-2-yl)piperazine is a substituted piperazine derivative of significant interest in medicinal chemistry and pharmaceutical research. The piperazine moiety is a privileged structure in drug discovery, frequently employed to optimize the physicochemical properties of lead compounds and as a scaffold for arranging pharmacophoric groups . The specific substitution pattern of this compound, featuring both cyclopropyl and isopropyl groups, makes it a valuable synthon for constructing more complex molecules. Piperazine derivatives are prevalent in numerous biologically active compounds and FDA-approved therapeutics, often serving as key components in kinase inhibitors, CNS-active agents, and antimicrobials . The structural features of this piperazine make it a versatile building block for probing biological targets, particularly in the development of ligands for central nervous system (CNS) receptors and other therapeutically relevant proteins . Researchers can utilize this compound to explore structure-activity relationships (SAR) and synthesize novel candidates for a variety of disease areas. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2 B13211487 1-Cyclopropyl-2-(propan-2-yl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-cyclopropyl-2-propan-2-ylpiperazine

InChI

InChI=1S/C10H20N2/c1-8(2)10-7-11-5-6-12(10)9-3-4-9/h8-11H,3-7H2,1-2H3

InChI Key

SBPQAMXHAYYSJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNCCN1C2CC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyclopropyl 2 Propan 2 Yl Piperazine

Strategies for the Construction of the Piperazine (B1678402) Ring System

The formation of the piperazine ring, particularly with carbon-based substituents, is a well-explored area of synthetic chemistry. mdpi.com The majority of piperazine-containing drugs feature substitution only at the nitrogen atoms, leaving the vast chemical space of carbon-substituted piperazines relatively untapped. rsc.org Developing efficient and selective methods to access these C-functionalized rings is crucial for expanding structural diversity in drug discovery. mdpi.com

Multi-Step Cyclization Approaches

Multi-step cyclization strategies offer a high degree of control over the final structure by building the piperazine ring in a sequential manner. These routes often begin with readily available chiral precursors, such as amino acids, to establish the desired stereochemistry early in the synthesis.

A general and robust approach involves the conversion of primary amines into a piperazine ring through a sequence of double Michael addition and reductive cyclization. mdpi.comnih.gov In this method, a primary amine is reacted with nitrosoalkenes to form a bis(oximinoalkyl)amine intermediate. mdpi.com This intermediate is then subjected to a stereoselective catalytic reductive cyclization to yield the final piperazine ring. mdpi.comnih.gov This strategy is particularly valuable as it allows for the transformation of a primary amino group in a complex molecule, such as an amino acid derivative, directly into a piperazine scaffold. mdpi.comresearchgate.net

Another common multi-step method starts from optically pure amino acids, which are converted into 1,2-diamines. nih.govtmc.edu These chiral diamines then undergo annulation to form the desired 2,3-substituted piperazines. nih.gov For instance, an N-Boc protected amino acid can be converted to a β-ketoester via Masamune condensation, followed by reductive amination to create a key diamine precursor. nih.gov This precursor is then cyclized to furnish the piperazine core. nih.gov While effective, these routes can be lengthy and may face challenges with specific substituents. nih.gov

Table 1: Example of a Multi-Step Reductive Cyclization Approach

Step Reaction Key Features Reference
1 Double Michael Addition Primary amine reacts with nitrosoalkenes to form bis(oximinoalkyl)amines. mdpi.comresearchgate.net

| 2 | Catalytic Reductive Cyclization | The dioxime intermediate is cyclized using catalysts like Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) to form the piperazine ring. | mdpi.com |

Reductive Amination Pathways

Reductive amination is one of the most fundamental and widely used reactions for forming C-N bonds and is frequently employed in the synthesis of N-alkyl piperazine derivatives. mdpi.comnih.gov This reaction can also be adapted for the cyclization of the piperazine ring itself, typically through an intramolecular pathway.

An intramolecular reductive amination can be envisioned starting from a linear precursor containing two amine functionalities (or their precursors, like nitro or oxime groups) and two carbonyl groups (or their equivalents). researchgate.net A biocatalytic approach using imine reductases (IREDs) or reductive aminases (RedAms) offers a green and highly stereoselective method for such transformations under mild conditions. researchgate.net These enzymes can facilitate the cyclization of a suitable dialdehyde (B1249045) or diketone precursor with a diamine, providing a direct route to the piperazine core with high enantiomeric excess. researchgate.net

For the synthesis of N-substituted piperazines, intermolecular reductive amination is a key strategy. mdpi.com For example, a pre-formed piperazine can be reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to introduce a substituent on a nitrogen atom. mdpi.comnih.gov This method was utilized in the synthesis of several FDA-approved drugs, highlighting its reliability and scalability. mdpi.comnih.gov

Nucleophilic Substitution Reactions in Piperazine Synthesis

The construction of the piperazine ring via double nucleophilic substitution is a classic and straightforward strategy. This typically involves the reaction of a 1,2-diamine with a 1,2-dielectrophile, such as a 1,2-dihaloethane. While simple in concept, this method can be limited by side reactions and the availability of substituted precursors.

A more refined approach involves the intramolecular SN2 ring closure of a suitable precursor. For example, a synthetic route to 2,3-substituted piperazines utilized an intermolecular aza-Michael addition followed by a terminal intramolecular SN2 reaction to furnish the piperazine core. nih.gov Another common strategy is the N-alkylation of diamines with electrophiles like α-halocarbonyl compounds. rsc.org

Nucleophilic aromatic substitution (SNAr) is also a powerful tool, particularly for synthesizing N-arylpiperazines, where an electron-deficient aromatic ring is reacted with piperazine. mdpi.com This method is often favored in process chemistry due to its operational simplicity and ease of purification. mdpi.com

Transition-Metal-Catalyzed Cyclizations and Cross-Coupling Methods

Modern synthetic chemistry has increasingly relied on transition-metal catalysis to construct heterocyclic rings with high efficiency and selectivity. researchgate.netthieme-connect.com Palladium, copper, gold, and iridium catalysts have all been successfully employed in the synthesis of piperazines. thieme-connect.comorganic-chemistry.org

Palladium-catalyzed cyclization reactions are particularly versatile. One modular approach couples a propargyl unit with various diamine components to yield highly substituted piperazines with excellent control over regio- and stereochemistry. organic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a mainstay for the formation of N-arylpiperazines and is often used in discovery chemistry, though concerns about catalyst cost and removal can be a factor in large-scale synthesis. mdpi.com

More recent innovations include photoredox catalysis. mdpi.comorganic-chemistry.org The Stannyl Amine Protocol (SnAP) and the CarboxyLic Amine Protocol (CLAP) are convergent methods that generate α-aminyl radicals from stannane (B1208499) or amino-acid-derived reagents, respectively. mdpi.com These radicals then undergo cyclization with an in situ-formed imine to construct the C-substituted piperazine ring. mdpi.com These methods operate under mild conditions and provide access to diverse piperazine structures. mdpi.comorganic-chemistry.org

Table 2: Comparison of Transition-Metal-Catalyzed Methods

Method Catalyst Type Key Reaction Advantages Reference
Buchwald-Hartwig Amination Palladium Cross-coupling of an amine and an aryl halide. Broad substrate scope for N-arylpiperazines. mdpi.com
Propargyl-Diamine Cyclization Palladium Cyclization of a propargyl unit with a diamine. High regio- and stereochemical control. organic-chemistry.org
SnAP/CLAP Chemistry Iridium (Photoredox) Decarboxylative or destannylative radical cyclization. Mild conditions, convergent, diverse C-substituents. mdpi.com

| Gold-Catalyzed Cyclization | Gold | Cyclization of substrates derived from ring-opening of cyclic sulfamidates. | Access to various piperazine scaffolds. | organic-chemistry.org |

Asymmetric Synthesis for Enantiopure Piperazine Scaffolds

Given that the target molecule possesses a stereocenter at the C-2 position, asymmetric synthesis is essential for producing a single enantiomer. The development of methods for the asymmetric synthesis of carbon-substituted piperazines is a critical focus area, driven by the requirement to study the biological activity of individual enantiomers of chiral drugs. rsc.org

One powerful strategy is the use of a chiral auxiliary. For instance, (R)-(−)-phenylglycinol can be used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate. rsc.org The auxiliary guides the stereochemical outcome of the reaction and is later removed to yield the enantiopure product. rsc.org

Another approach is asymmetric lithiation-trapping. This method allows for the direct functionalization of the intact piperazine ring. nih.gov Using a chiral ligand such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate in combination with s-butyllithium (s-BuLi), it is possible to deprotonate one of the α-protons of an N-Boc piperazine enantioselectively, followed by trapping with an electrophile to install a substituent at the C-2 position. nih.gov This technique provides access to a range of enantiopure α-substituted piperazines as single stereoisomers. nih.gov

Synthetic Routes for Introducing the Cyclopropyl (B3062369) Substituent

Once the 2-(propan-2-yl)piperazine core is constructed, the final step is the introduction of the cyclopropyl group at the N-1 position. This is typically achieved through standard N-alkylation or related C-N bond-forming reactions.

A direct method involves the nucleophilic substitution of a cyclopropyl halide, such as bromomethylcyclopropane, with the piperazine nitrogen. google.com The reaction is often carried out in the presence of a base like dipotassium (B57713) carbonate in a polar aprotic solvent such as dimethylformamide (DMF). google.com

Alternatively, the cyclopropyl group can be introduced via an acylation followed by reduction. The piperazine can be reacted with cyclopropanecarbonyl chloride to form the corresponding amide, 1-(cyclopropanecarbonyl)piperazine. chemicalbook.comgoogle.com This amide can then be reduced to the desired N-cyclopropyl amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

A common synthetic route to 1-cyclopropylpiperazine (B79534) starts from a protected piperazine, such as tert-butyl piperazine-1-carboxylate. chemicalbook.com This protected intermediate is first acylated with cyclopropanecarbonyl chloride, followed by removal of the Boc protecting group under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the desired product. google.comchemicalbook.com

Methods for Incorporating the Propan-2-yl (Isopropyl) Group

While direct alkylation on a pre-existing piperazine ring at a carbon center is challenging, it is possible to alkylate a piperazine precursor. For example, a piperazinone (a cyclic amide derivative of piperazine) can be deprotonated at the α-carbon to the carbonyl group using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then be reacted with an isopropyl halide (e.g., 2-iodopropane) to introduce the isopropyl group. Subsequent reduction of the carbonyl group would yield the 2-isopropylpiperazine (B1296634).

More commonly, the isopropyl group is introduced at a nitrogen atom through N-alkylation, as described for the cyclopropyl group. However, for the target molecule, the isopropyl group is on a carbon atom.

Reductive amination is a versatile and widely used method for the formation of amines, and it can be adapted for the synthesis of the 2-isopropylpiperazine core. nih.gov This approach would involve the reaction of a dicarbonyl compound or a suitable equivalent with an amine that incorporates the future piperazine ring nitrogen atoms, where one of the reacting components contains an isopropyl group that will become the C-2 substituent.

A plausible strategy involves the dimerization of α-amino aldehydes derived from the amino acid valine, which contains an isopropyl side chain. rsc.org This biomimetic approach can lead to the formation of 2,5-diisopropylpyrazine, which can then be reduced to the corresponding piperazine. While this would yield a 2,5-disubstituted piperazine, modifications of this strategy could potentially be developed to achieve the desired 2-monosubstituted product.

Convergent and Stereoselective Synthetic Pathways

A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined at a late stage, is often more efficient for complex targets. For 1-cyclopropyl-2-(propan-2-yl)piperazine, a convergent approach would involve the synthesis of 2-(propan-2-yl)piperazine, followed by its N-alkylation with a cyclopropylmethyl halide.

The stereoselective synthesis of 2-(propan-2-yl)piperazine is crucial for obtaining an enantiomerically pure final product. A common strategy for achieving this is to start from a chiral precursor, such as a natural amino acid. nih.gov For instance, L-valine, which possesses the required isopropyl group and a chiral center, can be used as a starting material. Through a series of transformations, the amino acid can be converted into a chiral 1,2-diamine, which can then be cyclized to form the enantiomerically pure 2-isopropylpiperazine ring. nih.gov

Table 3: Hypothetical Convergent and Stereoselective Synthesis

Step Transformation Precursor/Intermediate Key Features
1 Multi-step synthesis from L-valine L-valine Introduction of the isopropyl group with defined stereochemistry
2 Formation of chiral 1,2-diamine Chiral diamine precursor Key intermediate for piperazine ring formation
3 Cyclization to form piperazine ring (S)-2-(propan-2-yl)piperazine Construction of the heterocyclic core
4 N-alkylation (S)-1-cyclopropyl-2-(propan-2-yl)piperazine Introduction of the cyclopropyl group

This approach not only allows for the efficient assembly of the target molecule but also provides control over the stereochemistry at the C-2 position, which is often critical for the biological activity of piperazine-containing compounds.

Application of Protecting Group Chemistry

In the synthesis of complex, unsymmetrically substituted piperazines, protecting group chemistry is an indispensable tool. To achieve selective functionalization at the N1 and N4 positions, one nitrogen atom is typically masked with a temporary protecting group while the other is modified. The tert-butoxycarbonyl (Boc) group is a frequently used N-protecting group in piperazine synthesis. whiterose.ac.ukmdpi.com Its application allows for regioselective reactions, such as directed lithiation at the carbon atom adjacent to the protected nitrogen, which is a powerful method for introducing C-substituents. whiterose.ac.uk

Table 1: Common Nitrogen Protecting Groups in Piperazine Synthesis

Protecting Group Abbreviation Typical Cleavage Conditions
tert-Butoxycarbonyl Boc Acidic conditions (e.g., TFA, HCl) whiterose.ac.ukmdpi.com
Benzyloxycarbonyl Cbz Catalytic hydrogenation (e.g., H₂, Pd/C) google.com
9-Fluorenylmethoxycarbonyl Fmoc Basic conditions (e.g., Piperidine) google.com
2-Nitrobenzenesulfonyl Ns Mild nucleophilic conditions (e.g., thiophenol, K₂CO₃) nih.gov

The use of these protecting groups facilitates a stepwise and controlled approach. For instance, in a potential synthesis of the target molecule, N1 could be protected with a Boc group, allowing for the introduction of the isopropyl group at the C2 position. Following this, the Boc group could be removed and the cyclopropyl group could be installed at the N1 position.

Development of One-Pot Synthesis Procedures

Strategies such as multicomponent reactions (MCRs) or sequential catalytic processes are hallmarks of one-pot syntheses. mdpi.comnih.gov A hypothetical one-pot approach for the target compound could involve a tandem reaction sequence. For example, a process could be envisioned that begins with the formation of the piperazine ring from suitable precursors, followed by sequential N-alkylation and C-alkylation steps in the same pot through the careful addition of reagents and adjustment of reaction conditions. The development of such a process would be a significant step towards a more atom-economical and environmentally friendly synthesis. nih.gov

Control of Diastereoselectivity and Enantioselectivity in Syntheses

The structure of this compound contains two stereocenters (at the C2 position and the carbon bearing the isopropyl group), meaning it can exist as multiple stereoisomers (diastereomers and enantiomers). The control of stereochemistry is therefore a paramount challenge in its synthesis. Advanced methodologies now allow for high levels of stereocontrol.

Diastereoselectivity: The relative orientation of the two substituents can be controlled through various means. Catalytic methods using transition metals like iridium have been shown to produce C-substituted piperazines as a single diastereomer through highly organized transition states. nih.gov Another approach is substrate-directed synthesis, where a pre-existing chiral center in a starting material, such as an enantiopure 1,2-diamine, guides the formation of subsequent stereocenters during the ring-forming reaction. nih.gov The rigid structure of the cyclopropyl group can also be exploited to direct reactions on adjacent parts of the molecule, thereby controlling the stereochemical outcome. researchgate.net

Enantioselectivity: To produce a single enantiomer of the target compound, asymmetric synthesis is required. This is often achieved using chiral catalysts or auxiliaries. Asymmetric lithiation of N-Boc piperazine using a strong base in the presence of a chiral ligand like (–)-sparteine has been used to generate enantiomerically pure α-substituted piperazines. whiterose.ac.uk

Table 2: Examples of Stereoselective Syntheses of Substituted Piperazines

Method Catalyst / Reagent Key Feature Stereochemical Outcome Reference
Catalytic Cycloaddition Iridium Complex Head-to-head coupling of imines Selective formation of a single diastereomer nih.gov
Annulation of Chiral Diamine Bromoethyldiphenylsulfonium triflate Use of an enantiopure starting material Diastereomeric products (~1:1) requiring separation nih.gov
Asymmetric Lithiation s-BuLi / (–)-sparteine Deprotonation/trapping with a chiral ligand Enantiopure mono- and disubstituted piperazines whiterose.ac.uk

Advanced Purification and Isolation Techniques for Complex Chemical Entities

Following synthesis, the isolation and purification of the target compound from reaction byproducts, unreacted starting materials, and other isomers is a critical step. For complex molecules like substituted piperazines, advanced techniques are often necessary to achieve high purity.

Chromatographic methods are central to the purification of pharmaceutical compounds. jocpr.com High-Performance Liquid Chromatography (HPLC) is a widely used technique that can separate complex mixtures with high resolution. jocpr.com For separating stereoisomers, specialized chiral HPLC is employed, which uses a chiral stationary phase to differentiate between enantiomers, a process that is often essential for producing a single-enantiomer drug. mdpi.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, using supercritical CO₂ as the mobile phase. SFC offers advantages such as faster separation times, reduced consumption of organic solvents, and high efficiency in separating chiral compounds. jocpr.com

Beyond chromatography, other techniques are also valuable. Ion-exchange chromatography can be highly effective for purifying amines like piperazine by removing ionic impurities or degradation products. osti.gov For large-scale purification, classical methods like crystallization can be optimized. The formation of specific salts of the piperazine derivative can facilitate selective crystallization, allowing for efficient removal of impurities. google.com Hybrid systems that combine multiple techniques, such as chromatography and membrane filtration, can also be implemented to tackle particularly challenging purification problems. jocpr.com

Table 3: Comparison of Advanced Purification Techniques

Technique Principle Primary Application Advantages
Chiral HPLC Differential interaction with a chiral stationary phase Separation of enantiomers High resolution; applicable to a wide range of compounds. mdpi.com
Supercritical Fluid Chromatography (SFC) Partitioning between a stationary phase and a supercritical fluid mobile phase Chiral and achiral separations Fast, reduced organic solvent use, efficient for lipophilic and chiral molecules. jocpr.com
Ion-Exchange Chromatography Reversible exchange of ions between a solid phase and a liquid phase Removal of ionic impurities and degradation products High capacity; specific for charged molecules. osti.gov
Salt Crystallization Differential solubility of the salt of the target compound Bulk purification and isolation Scalable, cost-effective, can provide high purity. google.com

Sophisticated Analytical Techniques for Structural and Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

A full suite of 2D NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals of 1-Cyclopropyl-2-(propan-2-yl)piperazine and to determine its relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the title compound, COSY would show correlations between the methine proton of the isopropyl group and its methyl protons. It would also map the couplings between the protons on the piperazine (B1678402) ring and the cyclopropyl (B3062369) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the cyclopropyl and isopropyl substituents and the piperazine ring. For instance, correlations between the isopropyl methine proton and the C2 carbon of the piperazine ring would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is vital for determining the stereochemistry. For this compound, NOESY would reveal the relative orientation of the cyclopropyl and isopropyl groups. For example, a NOE between the proton at C2 and the protons of the cyclopropyl group would suggest a cis relationship.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical ranges for similar structural motifs.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl-CH0.8 - 1.210 - 20
Cyclopropyl-CH₂0.4 - 0.85 - 15
Isopropyl-CH2.5 - 3.025 - 35
Isopropyl-CH₃0.9 - 1.118 - 22
Piperazine-C2H2.8 - 3.255 - 65
Piperazine-C3,C5-H2.6 - 3.1 (axial/equatorial)45 - 55
Piperazine-C6-H2.7 - 3.3 (axial/equatorial)48 - 58
Piperazine-NH1.5 - 2.5-

This is an interactive data table. You can sort and filter the data.

The piperazine ring typically exists in a chair conformation, which can undergo ring inversion. The substituents on the ring can exist in either axial or equatorial positions. Low-temperature NMR studies can "freeze out" these conformations, allowing for the study of their equilibrium. nih.gov For this compound, it is expected that the bulky isopropyl group would preferentially occupy the equatorial position to minimize steric strain. The conformational preference of the cyclopropyl group would also be determined, which is generally considered less sterically demanding than the isopropyl group. By analyzing the NMR spectra at various low temperatures, the energy barrier for the chair-chair interconversion could be calculated. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

HRMS provides an extremely accurate mass measurement of the parent ion, which allows for the determination of the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

The expected fragmentation pathways would involve the cleavage of the substituents and the opening of the piperazine ring. Key fragments would likely include the loss of the isopropyl group ([M-43]⁺) and the cyclopropyl group ([M-41]⁺). Cleavage of the piperazine ring would also lead to a series of characteristic smaller fragments.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₀H₂₀N₂) (Note: These are hypothetical values.)

IonCalculated m/zPredicted Relative Abundance
[M]⁺168.1626Moderate
[M-CH(CH₃)₂]⁺125.1079High
[M-C₃H₅]⁺127.1235Moderate
[C₆H₁₃N₂]⁺113.1079Moderate
[C₄H₉N]⁺71.0735High

This is an interactive data table. You can sort and filter the data.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

If a suitable single crystal of this compound can be grown, X-ray diffraction would provide the most definitive structural information. nih.gov This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state. It would unambiguously establish the relative stereochemistry of the cyclopropyl and isopropyl substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the piperazine nitrogens, would be revealed. researchgate.netmdpi.com

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination and Separation

Due to the presence of a stereocenter at the C2 position of the piperazine ring, this compound is a chiral molecule and can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess of a given sample. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for this purpose. researchgate.net The choice of CSP would be critical and would likely be based on polysaccharide derivatives or Pirkle-type phases, which are effective for separating chiral amines. canberra.edu.au The separation would allow for the isolation of each enantiomer for further characterization.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of key structural features.

N-H stretching: A characteristic band in the FT-IR spectrum in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the piperazine ring.

C-H stretching: Bands corresponding to the sp³ C-H bonds of the piperazine ring, isopropyl group, and the sp² C-H bonds of the cyclopropyl group would be observed in the 2850-3100 cm⁻¹ region.

C-N stretching: Vibrations associated with the C-N bonds of the piperazine ring would appear in the fingerprint region (1000-1300 cm⁻¹).

Ring vibrations: The characteristic breathing modes of the cyclopropyl and piperazine rings would also be present in the fingerprint region.

Table 3: Predicted Vibrational Spectroscopy Data for this compound (Note: These are hypothetical values based on typical ranges for the respective functional groups.)

Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H Stretch3300 - 35003300 - 3500
C-H Stretch (sp³)2850 - 30002850 - 3000
C-H Stretch (cyclopropyl)3000 - 31003000 - 3100
C-N Stretch1000 - 13001000 - 1300

This is an interactive data table. You can sort and filter the data.

Mechanistic Investigations of Chemical Transformations Involving 1 Cyclopropyl 2 Propan 2 Yl Piperazine

Elucidation of Reaction Mechanisms for Synthetic Routes

The synthesis of 1-cyclopropyl-2-(propan-2-yl)piperazine is not a trivial matter, requiring careful control of stereochemistry at the C2 position and selective N-functionalization. Plausible synthetic routes are designed by first constructing the chiral 2-isopropylpiperazine (B1296634) scaffold, followed by the introduction of the cyclopropyl (B3062369) group onto one of the nitrogen atoms.

A likely pathway involves the asymmetric synthesis of a piperazin-2-one (B30754) precursor, which locks in the desired stereochemistry, followed by reduction to the piperazine (B1678402) and subsequent N-cyclopropylation.

Synthesis of the Chiral Piperazine Core: A powerful method for establishing the C2-isopropyl stereocenter is through palladium-catalyzed asymmetric allylic alkylation. caltech.edunih.gov This reaction typically uses a piperazin-2-one substrate bearing an allyl carbonate group, which undergoes decarboxylative alkylation. The catalytic cycle, shown in Figure 1, is central to this transformation.

Step 1: Oxidative Addition: The Pd(0) catalyst, often stabilized by a chiral ligand like a PHOX derivative, undergoes oxidative addition to the allylic carbonate substrate to form a π-allyl-Pd(II) complex, releasing carbon dioxide and an alkoxide.

Step 2: Enolate Formation: A base deprotonates the piperazin-2-one at the α-position to form a nucleophilic enolate.

Step 3: Asymmetric Alkylation (Reductive Elimination): The enolate attacks the π-allyl ligand. The chiral ligand on the palladium center orchestrates the attack to occur on a specific face, thereby controlling the stereochemistry of the newly formed C-C bond and leading to a high enantiomeric excess of one enantiomer. The Pd(0) catalyst is regenerated, completing the cycle.

The choice of catalyst is critical. Electron-deficient phosphino-oxazoline (PHOX) ligands are particularly effective in promoting this transformation, delivering α-tertiary piperazin-2-ones in good yields and high enantioselectivities. caltech.edu

N-Cyclopropylation Step: Once the chiral 2-isopropylpiperazine is obtained (after reduction of the piperazin-2-one), the cyclopropyl group can be introduced. A copper-promoted Chan-Lam type N-cyclopropylation using cyclopropylboronic acid is an effective method. researchgate.netrsc.org The mechanism is believed to involve a Cu(II) species.

The catalytic cycle likely proceeds as follows:

The amine substrate coordinates to the Cu(II) catalyst.

The cyclopropylboronic acid also coordinates to the copper center.

A reductive elimination step forms the C-N bond, yielding the N-cyclopropylated piperazine and a Cu(0) species.

An oxidant, typically oxygen from the air, re-oxidizes Cu(0) to Cu(II) to continue the catalytic cycle. researchgate.net

The reaction is generally performed in the presence of a base and a ligand such as 2,2'-bipyridine, which stabilizes the copper catalyst. rsc.orgepfl.ch

Table 1: Representative Catalysts in the Synthesis of Substituted Piperazines
StepCatalyst SystemLigand ExampleRole of Catalyst/Ligand
Asymmetric Alkylation[Pd₂(pmdba)₃](S)-tBu-PHOXForms chiral π-allyl complex, controls enantioselective C-C bond formation. caltech.edu
Reduction of PiperazinoneLiAlH₄ or BH₃·THFN/ANon-catalytic; reduces the amide carbonyl to a methylene (B1212753) group. rsc.org
N-CyclopropylationCu(OAc)₂2,2'-BipyridinePromotes oxidative coupling between the amine and cyclopropylboronic acid. rsc.org

The absolute stereochemistry of the final molecule is determined during the synthesis of the 2-isopropylpiperazine core. Catalytic asymmetric methodologies are paramount for achieving high enantiopurity. rsc.orgacs.org

In the palladium-catalyzed allylic alkylation approach, the chiral PHOX ligand creates a chiral environment around the metal center. This steric and electronic influence forces the incoming nucleophile (the piperazin-2-one enolate) to attack the π-allyl palladium complex from a specific trajectory, resulting in the preferential formation of one enantiomer. Enantiomeric excesses (ee) of over 90% are often achievable with this method. caltech.edunih.gov

Once the chiral center at C2 is set, subsequent reactions must be chosen carefully to avoid racemization. The reduction of the piperazin-2-one amide to the corresponding amine using reagents like lithium aluminum hydride (LiAlH₄) does not affect the existing stereocenter. Similarly, the N-cyclopropylation reaction occurs at the nitrogen atom and does not impact the chirality at C2.

However, the final product, this compound, will exist as a mixture of diastereomers due to the chair-like conformation of the piperazine ring and the relative orientation of the C2-isopropyl and N1-cyclopropyl groups (i.e., cis vs. trans). The ratio of these diastereomers would be influenced by thermodynamic and kinetic factors during the N-cyclopropylation step and the conformational equilibrium of the final product.

Mechanistic Pathways of Cyclopropane (B1198618) Ring Transformations

The cyclopropyl group attached to a nitrogen atom is not merely an inert alkyl substituent. The inherent ring strain (~28 kcal/mol) and the unique electronic properties of the cyclopropane ring make it susceptible to specific ring-opening reactions, particularly under oxidative or acidic conditions. acs.orgacs.org

Oxidative Ring-Opening: One of the most studied transformations of N-cyclopropylamines is their oxidative ring-opening. This process is often initiated by a one-electron oxidation of the nitrogen atom to form a highly reactive aminium radical cation. nih.gov This can be achieved using chemical oxidants, enzymes (like peroxidases), or photoredox catalysis. nih.govchemrxiv.orgnih.govbeilstein-journals.orgnih.gov

The proposed mechanism involves:

Single Electron Transfer (SET): The nitrogen atom of the cyclopropylamine (B47189) moiety donates an electron to an oxidant, forming an aminium radical cation. acs.org

Rapid Ring Cleavage: The high strain energy of the three-membered ring is released through a rapid and irreversible β-scission. This C-C bond cleavage results in the formation of a more stable "distonic" radical cation, where the charge is on the nitrogen and the radical is on a terminal carbon of the resulting three-carbon chain. nih.govresearchgate.net

Product Formation: The fate of the distonic radical cation is dependent on the reaction conditions. In the presence of oxygen, it can be trapped to form products like β-hydroxypropionic acid derivatives after further transformations. nih.gov In the absence of oxygen, it may undergo intramolecular cyclization or other radical-based reactions. nih.govchemrxiv.org

Acid-Catalyzed Ring-Opening: Under strongly acidic conditions (e.g., superacids), the cyclopropane ring can be opened via electrophilic attack. nih.gov For an N-cyclopropylamine, protonation would occur first at the nitrogen. Further protonation on the cyclopropane ring itself can lead to the formation of a dicationic intermediate, which is a powerful superelectrophile. nih.gov This intermediate can then be trapped by available nucleophiles, leading to 1,3-difunctionalized propane (B168953) derivatives. Lewis acids can also mediate the ring-opening of related N-cyclopropylamides, proceeding through an aziridine-like intermediate. researchgate.netrsc.org

Table 2: Mechanistic Pathways for Cyclopropane Ring-Opening
ConditionInitiating StepKey IntermediateTypical Outcome
Oxidative (e.g., HRP/H₂O₂, Photoredox)Single Electron Transfer (SET) from NitrogenAminium radical cation, then Distonic radical cationFragmentation and/or functionalization of the resulting 3-carbon chain. nih.govchemrxiv.org
Strongly Acidic (e.g., Superacid)Protonation of N, then Protonation of C-C bondDicationic speciesRing-opening and trapping by nucleophiles to form 1,3-disubstituted propanes. nih.gov
Lewis Acidic (on N-acyl derivative)Coordination of Lewis Acid to CarbonylAziridinium-like intermediateRearrangement to form N-(2-halopropyl)amides or oxazolines. rsc.org

Not all reactions involving this compound will lead to the opening of the three-membered ring. Standard amine chemistry performed under mild, non-oxidative, and non-strongly acidic conditions would be expected to leave the cyclopropyl group intact. Such reactions include:

N-Acylation/Sulfonylation: Reaction at the N4 nitrogen with acyl chlorides or sulfonyl chlorides under basic conditions.

N-Alkylation: Further alkylation at the N4 nitrogen using alkyl halides or via reductive amination. nih.gov

Salt Formation: Treatment with mild acids to form ammonium (B1175870) salts at either nitrogen.

The stability of the cyclopropane ring in these contexts is due to the high activation energy required for C-C bond cleavage in the absence of an electronic driving force like aminium radical formation or strong electrophilic activation.

Role of Electronic and Steric Effects in Directing Reactivity

The reactivity of this compound is a delicate balance of electronic and steric factors contributed by its constituent parts.

Electronic Effects: Both the isopropyl and cyclopropyl groups are electron-donating, which increases the electron density on the piperazine nitrogens compared to the parent heterocycle. This enhances their basicity and nucleophilicity. The two nitrogen atoms, N1 and N4, are electronically distinct. The N1 nitrogen is tertiary and attached to the unique cyclopropyl group, which possesses some sp² character and makes this nitrogen susceptible to single-electron transfer oxidation. acs.org The N4 nitrogen is a secondary amine, which is typically the more nucleophilic and basic center in an unsymmetrically substituted piperazine, especially when the other nitrogen is sterically hindered. nih.gov The deactivating effect of electron-withdrawing groups on piperazine reactivity is well-documented, and conversely, the donating groups in this molecule are expected to enhance its reactivity toward electrophiles. nih.gov

Steric Effects: The most significant steric feature is the bulky isopropyl group at the C2 position. This group effectively shields the adjacent N1 nitrogen, sterically hindering the approach of reagents to this site. Consequently, reactions involving external electrophiles, such as alkylation or acylation, are overwhelmingly likely to occur at the less hindered and more accessible N4 nitrogen. This steric hindrance also influences the conformational preference of the piperazine ring, potentially favoring a chair conformation where the bulky isopropyl group occupies an equatorial position to minimize steric strain. researchgate.net This preferred conformation, in turn, can dictate the stereochemical outcome of reactions at the N4 position.

Kinetic and Thermodynamic Aspects of Reactions

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the kinetic and thermodynamic aspects of chemical transformations involving this compound. While the synthesis and potential applications of substituted piperazines are documented, detailed mechanistic investigations quantifying the energetics and rates of reactions for this specific molecule are not publicly available.

Elucidating the kinetic and thermodynamic profile of a chemical reaction is fundamental to understanding its mechanism, optimizing reaction conditions, and predicting its behavior. Such studies typically involve:

Kinetic Analysis: Measurement of reaction rates under varying conditions (e.g., temperature, concentration, catalyst loading) to determine the rate law, rate constants (k), and activation energy (Ea). This data provides insight into the sequence of elementary steps and the structure of the transition state.

Thermodynamic Analysis: Determination of changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. These parameters indicate whether a reaction is exothermic or endothermic, the degree of disorder it creates, and its spontaneity under given conditions.

The lack of such data for this compound means that key quantitative descriptors of its reactivity remain uncharacterized. For instance, there is no published information on the activation barriers for its common reactions, such as N-alkylation, acylation, or its participation in coupling reactions. Similarly, the thermodynamic stability of its potential products and intermediates has not been reported.

Future research in this area would be invaluable for chemists working with this compound. Experimental studies, potentially supplemented by computational chemistry, could provide the necessary data to build a robust understanding of its reaction mechanisms. Until such studies are conducted and published, a detailed discussion on the kinetic and thermodynamic aspects of its reactions cannot be provided.

Chemical Reactivity and Derivatization Studies of 1 Cyclopropyl 2 Propan 2 Yl Piperazine

Functionalization at the Piperazine (B1678402) Nitrogen Atoms

The presence of two nitrogen atoms in the piperazine ring, one of which is a secondary amine in the parent 1-cyclopropyl-2-(propan-2-yl)piperazine, provides ample opportunities for derivatization.

N-Alkylation and N-Arylation Reactions

The secondary amine at the N4 position of this compound is amenable to standard N-alkylation and N-arylation reactions. These reactions are fundamental in the synthesis of diverse piperazine-containing drug candidates. mdpi.com

N-Alkylation can be achieved through several methods, including nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. mdpi.com For instance, the reaction of an N-substituted piperazine with an alkyl bromide, often in the presence of a base, leads to the corresponding N-alkylated product. A general procedure for the N-alkylation of N-acetylpiperazine, which can be conceptually applied, involves the use of potassium carbonate as a base in a suitable solvent, followed by hydrolysis of the acetyl group. researchgate.net Reductive amination, another key strategy, involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

N-Arylation of piperazines is commonly accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide or triflate. mdpi.com Copper-catalyzed N-arylation reactions, such as the Ullmann-Goldberg reaction, also provide a viable route to N-arylpiperazines. nih.gov These methods are crucial for the synthesis of many biologically active molecules where an aryl group is attached to the piperazine core. nih.gov

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation Alkyl halide (e.g., R-Br), Base (e.g., K2CO3), Solvent1-Cyclopropyl-4-alkyl-2-(propan-2-yl)piperazine
N-Alkylation Aldehyde/Ketone (e.g., R'CHO), Reducing Agent (e.g., NaBH(OAc)3)1-Cyclopropyl-4-alkyl-2-(propan-2-yl)piperazine
N-Arylation Aryl halide (e.g., Ar-X), Palladium catalyst, Ligand, Base1-Cyclopropyl-4-aryl-2-(propan-2-yl)piperazine
N-Arylation Aryl halide (e.g., Ar-X), Copper catalyst, Base1-Cyclopropyl-4-aryl-2-(propan-2-yl)piperazine

Acylation and Sulfonylation Reactions

The secondary amine of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for introducing a carbonyl group, which can serve as a handle for further functionalization or to modulate the electronic properties of the piperazine nitrogen. For example, N-acetylpiperazine is a common intermediate in piperazine chemistry. researchgate.net

Sulfonylation , the reaction with a sulfonyl chloride in the presence of a base, yields a sulfonamide. This functional group is a key feature in many pharmaceutical compounds. The synthesis of 1-cyclopropyl-2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethanol, for example, involves the sulfonylation of a piperazine precursor with 4-fluorophenylsulfonyl chloride. vulcanchem.com

Reaction TypeReagentFunctional Group Introduced
Acylation Acyl chloride (RCOCl) or Anhydride ((RCO)2O)Amide (-C(O)R)
Sulfonylation Sulfonyl chloride (RSO2Cl)Sulfonamide (-SO2R)

Functionalization at the Carbon Centers of the Piperazine Ring

While functionalization at the nitrogen atoms is more common, derivatization of the carbon centers of the piperazine ring offers a pathway to more complex and structurally diverse molecules.

C-H Functionalization Strategies

Direct C-H functionalization of piperazines represents a powerful and atom-economical approach to introduce substituents onto the carbon skeleton. mdpi.comnih.govencyclopedia.pub These methods often involve the deprotonation of a C-H bond adjacent to a nitrogen atom, followed by reaction with an electrophile. The presence of the isopropyl group at the C-2 position in this compound would likely direct C-H functionalization to other positions on the ring, depending on the reaction conditions and the directing group on the nitrogen.

One common strategy is the α-lithiation of N-Boc protected piperazines, followed by trapping with an electrophile. nih.gov This method allows for the introduction of a variety of substituents at the carbon atom adjacent to the nitrogen. Photoredox catalysis has also emerged as a mild and effective method for the C-H functionalization of piperazines, enabling the formation of C-C and C-heteroatom bonds. mdpi.comencyclopedia.pub

Stereoselective Introduction of Additional Substituents

The synthesis of piperazine derivatives with defined stereochemistry is of great importance in drug discovery. The existing stereocenter at the C-2 position in this compound can influence the stereochemical outcome of subsequent reactions.

Stereoselective synthesis of substituted piperazines can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, diastereomerically pure azepane derivatives have been prepared through a piperidine (B6355638) ring expansion with high stereoselectivity. rsc.org While not directly on a piperazine, this demonstrates the principle of using existing stereocenters to control the formation of new ones. The development of stereoselective methods for the synthesis of functionalized vinyl sulfides based on pyridine-2-thiol (B7724439) and propynoic acid derivatives also highlights the progress in controlling stereochemistry in heterocyclic systems. researchgate.net For this compound, the stereoselective introduction of a new substituent would likely require careful selection of reagents and conditions to achieve the desired diastereomer.

Reactivity of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a strained three-membered ring that exhibits unique reactivity. While often used to improve metabolic stability and introduce conformational rigidity, it can also participate in various chemical transformations. hyphadiscovery.com

Regioselective and Stereoselective Ring-Opening for Novel Architectures

The cyclopropane (B1198618) ring is a three-membered carbocycle with significant ring strain, making it susceptible to ring-opening reactions under various conditions, including radical, oxidative, or acid-catalyzed pathways. nih.govnih.gov Such reactions can be exploited to generate novel acyclic or larger ring structures, often with a high degree of stereoselectivity. masterorganicchemistry.comunl.pt

Radical-Mediated Opening: The cyclopropyl group can undergo homolytic cleavage, particularly when a radical is formed on an adjacent atom or through the addition of a radical species to the ring itself. nih.gov Oxidative radical ring-opening/cyclization processes, often catalyzed by transition metals like silver(I) or copper(I), could lead to the formation of more complex heterocyclic systems. researchgate.net For instance, the reaction could proceed via a β-keto radical if initiated by an oxidant, leading to a linear alkyl-piperazine chain.

Acid-Catalyzed Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocation intermediate that is susceptible to nucleophilic attack. This process can result in the formation of ring-opened products. The regioselectivity of the cleavage would be influenced by the substitution pattern, with the reaction likely proceeding through the most stable carbocation intermediate.

Piperazine Ring Expansion: While less common than cyclopropane opening, synthetic strategies exist for the expansion of piperidine rings to form seven-membered azepane derivatives. rsc.org A similar strategy, if adapted, could potentially be applied to the piperazine core of this compound to construct novel diazepane architectures.

The table below illustrates a hypothetical, representative ring-opening reaction based on known chemical principles for cyclopropane derivatives.

Reaction TypeReactantTypical Reagents & ConditionsHypothetical Product Core StructureSignificance
Radical-Initiated Ring-OpeningThis compound(NH4)2S2O8 (initiator), heatLinear alkyl-substituted piperazineCreates a flexible acyclic chain from the rigid cyclopropyl group.
Acid-Catalyzed Ring-OpeningThis compoundHBr, heatBromoalkyl-substituted piperazineIntroduces a functional handle (bromide) for further derivatization.

Reactions that Maintain the Intact Cyclopropane Ring

The most predictable and common reactions involving this compound would occur at the secondary amine (N4 position) of the piperazine ring. This nitrogen atom is nucleophilic and readily undergoes reactions such as alkylation, acylation, and arylation without disturbing the cyclopropyl or isopropyl groups. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acylpiperazine derivative. This is a robust and high-yielding transformation common for piperazine scaffolds.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. mdpi.com These methods allow for the introduction of a wide variety of substituents at the N4 position.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann condensation with aryl halides can be used to form an N-aryl bond, connecting the piperazine ring to an aromatic system. mdpi.com

These derivatization reactions are fundamental in medicinal chemistry for modifying the pharmacological properties of a molecule.

The following table provides representative examples of derivatization reactions that would be expected to leave the cyclopropane ring intact.

Reaction TypeReagentTypical ConditionsExpected Product
N-AcylationAcetyl ChlorideTriethylamine, Dichloromethane, 0 °C to RT1-(4-Acetyl-2-(propan-2-yl)piperazin-1-yl)cyclopropane
N-Alkylation (Reductive Amination)Formaldehyde, Sodium Triacetoxyborohydride (B8407120)1,2-Dichloroethane, RT1-Cyclopropyl-4-methyl-2-(propan-2-yl)piperazine
N-Arylation (Buchwald-Hartwig)Bromobenzene, Pd2(dba)3, BINAPSodium tert-butoxide, Toluene, 100 °C1-Cyclopropyl-4-phenyl-2-(propan-2-yl)piperazine

Derivatization of the Propan-2-yl (Isopropyl) Moiety

The propan-2-yl (isopropyl) group is an alkyl substituent composed of strong, non-polar C-H and C-C bonds. Consequently, it is the least reactive moiety of the this compound molecule under typical laboratory conditions. Direct and selective chemical modification of the isopropyl group in the presence of the highly reactive piperazine nitrogen and the strained cyclopropane ring is chemically challenging. Most reaction conditions would favor derivatization at the N4-position of the piperazine ring. Specialized and highly selective methods, such as enzymatic hydroxylation or specific late-stage C-H activation protocols, would be required to achieve functionalization of the isopropyl group, and such transformations are not commonly reported for this type of scaffold.

Formation of Salts and Co-crystals for Research Handling and Crystallization Studies

Like other piperazine-containing compounds, this compound is a basic molecule due to the presence of two nitrogen atoms. This basicity allows it to readily form salts upon reaction with various inorganic or organic acids. Salt formation is a critical step in pharmaceutical development and chemical research, as it can significantly improve a compound's physicochemical properties, such as solubility, stability, and ease of handling. google.com

Common salts that could be formed include:

Hydrochloride

Sulfate

Oxalate google.com

Citrate google.com

Maleate

Fumarate

Furthermore, the piperazine scaffold is known to be an effective co-former in the generation of pharmaceutical co-crystals. nih.govmdpi.com Co-crystallization involves combining the target molecule with a benign co-former via non-covalent interactions (e.g., hydrogen bonding) to create a new crystalline solid phase with unique physical properties. nih.gov Single-crystal X-ray diffraction studies of such salts or co-crystals would be invaluable for definitively determining the three-dimensional structure and stereochemistry of the molecule. beilstein-journals.orgresearchgate.net

The table below lists potential acids for salt formation and their expected impact.

Acid TypeExample AcidResulting SaltPotential Advantage
Inorganic AcidHydrochloric Acid (HCl)Hydrochloride SaltOften highly crystalline, improves aqueous solubility.
Dicarboxylic AcidOxalic AcidOxalate SaltCan form stable, crystalline lattices. google.com
Tricarboxylic AcidCitric AcidCitrate SaltOften improves solubility and has high biocompatibility. google.com

Future Research Trajectories and Methodological Advancements

Development of Highly Efficient and Atom-Economical Synthetic Approaches

The synthesis of carbon-substituted piperazines often relies on multi-step procedures that can be inefficient. nih.govnih.gov Future research must prioritize the development of synthetic routes to 1-Cyclopropyl-2-(propan-2-yl)piperazine that are both highly efficient and atom-economical, minimizing waste and maximizing resource utilization.

Modern synthetic strategies such as domino reactions, which form multiple bonds in a single operation, offer a promising avenue. nih.gov Ruthenium-catalyzed domino redox isomerization/cyclization of appropriate amino-propargyl alcohols is one such atom-economical approach for creating nitrogen heterocycles. nih.gov Similarly, palladium-catalyzed cascade reactions using readily available alkynes provide a robust and operationally simple path to related N-heterocycles. organic-chemistry.orgacs.orgnih.gov A key goal would be to adapt these methods to construct the this compound core in a single, streamlined step. Another advanced method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, which yields highly substituted piperazines with excellent stereochemical control. acs.orgorganic-chemistry.org

The direct functionalization of the piperazine (B1678402) ring via C-H activation is another critical area. mdpi.combeilstein-journals.org While challenging, recent advances in photoredox catalysis have enabled the direct arylation, vinylation, and alkylation of the α-carbon position of the piperazine ring, offering a more direct and efficient alternative to traditional multi-step syntheses. mdpi.com

Table 1: Potential Atom-Economical Synthetic Approaches

Synthetic Strategy Key Features Potential Starting Materials Catalyst/Reagent
Domino Redox Isomerization/Cyclization Single-step, high atom economy. nih.gov Tethered aminopropargyl alcohol with cyclopropyl (B3062369) and isopropyl moieties Ruthenium complex
Palladium-Catalyzed Cyclization Modular, high regio- and stereocontrol. acs.org Substituted diamine, cyclopropyl/isopropyl-containing propargyl unit Palladium(0) with phosphine (B1218219) ligand
Photoredox C-H Functionalization Direct installation of substituents on a pre-formed ring. mdpi.com 1-Cyclopropylpiperazine (B79534) Iridium-based photocatalyst, alkylating agent
[3+3] Cycloaddition Stereoselective, one-step access to densely functionalized piperazines. nih.gov Azomethine ylides derived from cyclopropyl/isopropyl imines Aluminum organometallics, visible light

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Molecular Design

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize chemical synthesis and drug discovery. For this compound, these computational tools can be integrated to accelerate its development. AI algorithms can be trained on vast datasets of known chemical reactions to predict the most efficient and highest-yielding synthetic pathways, potentially identifying novel routes that a human chemist might overlook.

Furthermore, ML models can be employed for molecular design. By analyzing the structure-activity relationships of existing piperazine-based compounds, these models could predict the biological activities of new derivatives of this compound. This predictive power would allow researchers to prioritize the synthesis of compounds with the highest probability of desired therapeutic effects, saving significant time and resources. AI can also optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize product yield and purity.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a cyclopropyl group, an isopropyl group, and a piperazine core in this compound presents opportunities for exploring novel chemical reactivity. The strained cyclopropyl ring can participate in unique ring-opening reactions, while the sterically bulky isopropyl group may direct reactions to specific sites on the piperazine ring.

Future research should investigate unprecedented transformations enabled by this specific substitution pattern. For instance, photoredox catalysis could be used to selectively functionalize the C-H bonds on the piperazine ring, leveraging the electronic and steric influence of the existing substituents. mdpi.com DFT (Density Functional Theory) studies can be employed to predict the chemical reactivity of different positions on the molecule, guiding experimental efforts toward discovering new reactions. ias.ac.intandfonline.com Investigating the molecule's behavior under various catalytic systems (e.g., transition-metal, photo-, and electrocatalysis) could unlock transformations not achievable with simpler piperazine derivatives. researchgate.netresearchgate.net

Comprehensive Stereochemical Control in the Synthesis of All Possible Isomers

The this compound molecule contains two chiral centers at the C2 and C5 positions of the piperazine ring (assuming the cyclopropyl and isopropyl groups are on C2 and a hydrogen is on C5, or if it refers to a 2,5-disubstituted pattern). This gives rise to four possible stereoisomers: (2R, 5R), (2S, 5S), (2R, 5S), and (2S, 5R). Each of these isomers may possess distinct biological activities and physical properties.

A critical research trajectory is the development of synthetic methods that provide complete stereochemical control, allowing for the selective synthesis of each individual isomer in high purity. Asymmetric synthesis strategies, potentially employing chiral auxiliaries derived from amino acids or catalytic diastereoselective approaches like intramolecular palladium-catalyzed hydroamination, will be essential. nih.govrsc.org Methods developed for other chiral piperazines, such as those utilizing triflate alkylation or intramolecular Mitsunobu reactions, could be adapted to control the stereochemistry of this specific compound. researchgate.net The ability to produce all possible isomers is crucial for thorough pharmacological evaluation and for understanding how stereochemistry impacts molecular function.

Table 2: Stereoisomers of 2-Cyclopropyl-5-isopropylpiperazine (as an illustrative example)

Isomer C2 Configuration C5 Configuration Predicted Relationship
Isomer 1 R R Enantiomer of Isomer 2
Isomer 2 S S Enantiomer of Isomer 1
Isomer 3 R S meso compound (if substituents were identical) or diastereomer
Isomer 4 S R Diastereomer of Isomers 1 & 2

Investigation of Solid-State Forms, Polymorphism, and Crystal Engineering for Material Science Applications

The solid-state properties of a chemical compound are critical for its application, particularly in pharmaceuticals and materials science. It is highly probable that this compound and its derivatives can exist in multiple solid-state forms, including polymorphs (different crystal structures of the same compound), solvates, and co-crystals. rsc.org These different forms can exhibit significant variations in physical properties such as melting point, solubility, and stability.

A thorough investigation into the polymorphism of this compound is warranted. rsc.orgresearchgate.net This would involve systematic crystallization studies using a variety of solvents and conditions to identify all accessible crystalline forms. Crystal engineering principles can then be applied to design and synthesize co-crystals with other molecules to modulate these physical properties in a predictable manner. acs.orgmdpi.com For instance, forming a co-crystal with a carboxylic acid could alter solubility. mdpi.com Characterization of these solid forms using techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) will be essential to understand their structures and thermal behavior. iucr.orgresearchgate.netresearchgate.net

Expansion of Derivatization Strategies to Enable Broader Chemical Diversity

The presence of a secondary amine at the N4 position of this compound provides a straightforward handle for derivatization, allowing for the creation of a large library of related compounds. nih.gov5z.com Future research should focus on expanding the range of chemical functionalities that can be introduced at this position.

This can be achieved through various reactions, including alkylation, acylation, sulfonylation, and reductive amination, to introduce a wide array of substituents. nih.govacs.org These derivatization efforts can be guided by computational methods to maximize the chemical diversity and potential biological relevance of the resulting compound library. nih.gov5z.com The synthesis of these derivatives on solid phase would enable high-throughput production for screening against various biological targets. nih.gov5z.com Such libraries are invaluable for lead discovery in drug development, as the modifications at the N4 position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. acs.orgfigshare.comjocpr.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.